molecular formula C8H10N2O3 B2820517 5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester CAS No. 51037-35-5

5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester

カタログ番号 B2820517
CAS番号: 51037-35-5
分子量: 182.179
InChIキー: LELTZNKIJPKMAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” is a compound that is derived from 5-methylpyrazinecarboxylic acid . This compound is used in the preparation of pharmaceutically acceptable salts . It is also known to exhibit hypoglycemic and hypolipidemic activity .


Synthesis Analysis

The synthesis of “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” involves the use of the oxidizing agent OXONE® for the N-oxidation of C 1-4 methylpyrazinecarboxylic acid esters . The pharmaceutically acceptable salts are then formed by the saponification of the esters followed by alcohol precipitation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” include the N-oxidation of C 1-4 methylpyrazinecarboxylic acid esters using the oxidizing agent OXONE® . This is followed by the saponification of the esters to form the pharmaceutically acceptable salts .

科学的研究の応用

Lipid Metabolism Research

5-Methylpyrazinecarboxylic acid-4-oxide, known as acipimox, has been studied for its impact on lipid metabolism. It acts as an inhibitor of lipolysis, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. Clinical trials have demonstrated its effectiveness in lowering triglyceride levels and altering HDL cholesterol levels, suggesting its potential utility in managing dyslipidemia and associated cardiovascular risks (Sirtori et al., 1981).

Antilipolytic Activity

Acipimox's antilipolytic properties have been compared with nicotinic acid, revealing it to be significantly more potent in inhibiting lipolysis. This indicates its potential for controlling lipolysis in hyperlipidemia conditions, offering an effective therapeutic strategy for managing elevated lipid levels in the blood (Fuccella et al., 1980).

Synthesis and Chemical Studies

The chemical synthesis of related pyrazole compounds has been explored, providing insights into the methodologies that could be applicable for the synthesis or modification of 5-Methylpyrazinecarboxylic acid-4-oxide derivatives. These studies contribute to the broader chemical understanding and potential applications of this compound in various scientific and pharmacological contexts (Shu, 2001).

Pharmacological Potential

The lipid-lowering effect of acipimox has been compared with other agents like tiadenol and probucol, reinforcing its role in managing lipid profiles by reducing free fatty acid (FFA) flux to the liver. This mechanism is crucial for the development of therapies aimed at reducing the synthesis of lipoproteins that contribute to atherosclerosis and cardiovascular diseases (Bertolini et al., 1987).

作用機序

While the specific mechanism of action for “5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester” is not mentioned in the sources, it is known that the compound exhibits hypoglycemic and hypolipidemic activity . This suggests that it may interact with metabolic pathways related to glucose and lipid metabolism.

特性

IUPAC Name

ethyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-5-10(12)6(2)4-9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELTZNKIJPKMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C([N+](=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazinecarboxylic acid-4-oxide, ethyl ester

CAS RN

51037-35-5
Record name 5-(ethoxycarbonyl)-2-methylpyrazin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。